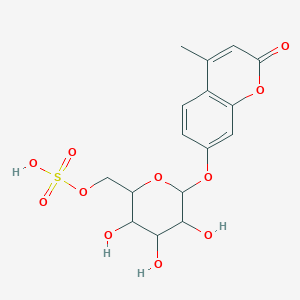

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate: is a complex organic compound with a unique structure that combines a tetrahydropyran ring with a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate typically involves multiple steps. The initial step often includes the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. The chromenyl group is then introduced through a series of reactions involving chromen-2-one derivatives. The final step involves the sulfation of the hydroxyl group to form the hydrogen sulfate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chromenyl group to a dihydro derivative.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while reduction may produce dihydrochromenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It may also serve as a probe for studying enzyme-substrate interactions due to its specific functional groups.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. This includes its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.

Berberine: A natural compound with antidiabetic properties, acting through different pathways.

Uniqueness

((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is unique due to its combination of a tetrahydropyran ring and a chromenyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound ((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the realms of anti-inflammatory and antioxidant effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound can be characterized by its intricate structure comprising multiple hydroxyl groups and a chromenyl moiety. The molecular formula is C12H22O11 with a molecular weight of approximately 342.3 g/mol. The presence of hydroxyl groups is often associated with enhanced biological activity due to their ability to engage in hydrogen bonding and interact with biological macromolecules.

Anti-inflammatory Properties

Research has indicated that compounds similar to the target molecule exhibit anti-inflammatory properties. For instance, studies on related flavonoids have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These effects are often mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response .

Antioxidant Activity

The antioxidant capacity of this compound is also noteworthy. Compounds with similar structural features have been shown to scavenge free radicals effectively and reduce oxidative stress markers in various biological systems. This activity is crucial for protecting cells from oxidative damage and may contribute to the compound's overall therapeutic potential .

In Vitro Studies

- Macrophage Models : In vitro studies using RAW 264.7 macrophages demonstrated that compounds structurally related to our target inhibited nitric oxide production and reduced the expression of inflammatory mediators such as COX-2 and iNOS in a dose-dependent manner .

- Cell Line Experiments : A study involving human fibrosarcoma cell lines showed that similar compounds could decrease matrix metalloproteinases (MMPs), which are implicated in tissue remodeling during inflammation .

In Silico Studies

Recent computational studies have predicted potential interactions between this compound and various biological targets, suggesting that its hydroxyl groups could form significant hydrogen bonds with key amino acids in target proteins. This molecular docking analysis supports the hypothesis of its bioactivity at a molecular level .

Data Tables

The following table summarizes key studies related to the biological activity of compounds similar to this compound:

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMBMLAUEGWIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.